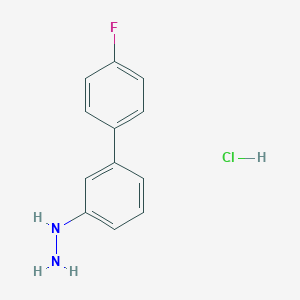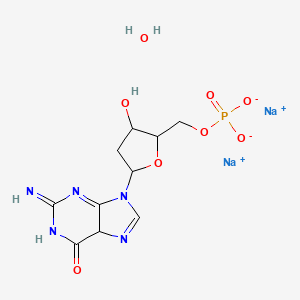
2\'-Deoxyguanosine-5\'-monophosphate disodium salt hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate is a nucleotide derivative that plays a crucial role in the synthesis of deoxyribonucleic acid. It is a disodium salt form of 2’-deoxyguanosine-5’-monophosphate, which is a monophosphate ester of 2’-deoxyguanosine. This compound is essential in various biochemical processes, particularly in the formation and repair of deoxyribonucleic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxyguanosine-5’-monophosphate disodium salt hydrate typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the successful formation of the monophosphate ester.
Industrial Production Methods
In industrial settings, the production of 2’-deoxyguanosine-5’-monophosphate disodium salt hydrate involves large-scale chemical synthesis using automated reactors. The process includes the purification of the compound through crystallization or chromatography techniques to achieve high purity levels. The final product is then converted into its disodium salt form and hydrated to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form deoxyguanosine derivatives with lower oxidation states.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve an aqueous medium with controlled pH.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiol compounds under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-deoxyguanosine-5’-monophosphate, which have distinct biochemical properties and applications.
Wissenschaftliche Forschungsanwendungen
2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate has numerous applications in scientific research:
Chemistry: It is used as a reactant in the study of self-assembling systems and nucleation/growth of guanine quadruplexes.
Biology: The compound is a precursor in deoxyribonucleic acid synthesis and is used in studies involving deoxyribonucleic acid repair and replication.
Medicine: It is utilized in the development of antiviral and anticancer therapies due to its role in nucleotide metabolism.
Industry: The compound is employed in the production of nucleotide-based pharmaceuticals and diagnostic reagents.
Wirkmechanismus
The mechanism of action of 2’-deoxyguanosine-5’-monophosphate disodium salt hydrate involves its incorporation into deoxyribonucleic acid during replication and repair processes. It serves as a substrate for various enzymes, including guanylate kinases, which phosphorylate it to form deoxyguanosine diphosphate and deoxyguanosine triphosphate. These phosphorylated forms are essential for deoxyribonucleic acid synthesis and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-Deoxyadenosine-5’-monophosphate disodium salt hydrate
- 2’-Deoxycytidine-5’-monophosphate disodium salt
- Thymidine-5’-monophosphate disodium salt hydrate
Uniqueness
2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate is unique due to its specific role in guanine nucleotide metabolism and its involvement in the formation of guanine quadruplex structures. These properties distinguish it from other nucleotide derivatives and make it a valuable compound in biochemical and medical research.
Eigenschaften
Molekularformel |
C10H14N5Na2O8P |
|---|---|
Molekulargewicht |
409.20 g/mol |
IUPAC-Name |
disodium;[3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C10H14N5O7P.2Na.H2O/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;;/h3-7,16H,1-2H2,(H2,11,14,17)(H2,18,19,20);;;1H2/q;2*+1;/p-2 |
InChI-Schlüssel |
BIWPCZXJRBMGSZ-UHFFFAOYSA-L |
Kanonische SMILES |
C1C(C(OC1N2C=NC3C2=NC(=N)NC3=O)COP(=O)([O-])[O-])O.O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


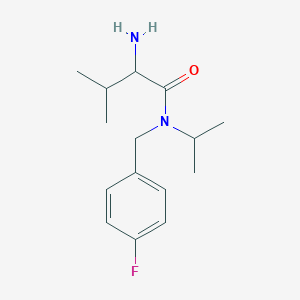
![[(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate](/img/structure/B14780715.png)
![4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14780719.png)
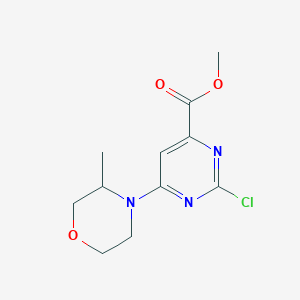
![[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide](/img/structure/B14780724.png)

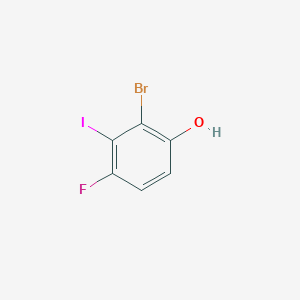
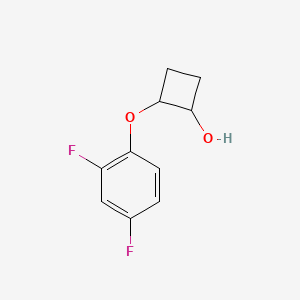
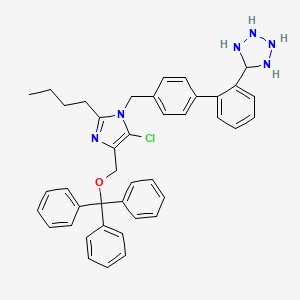
![2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780753.png)
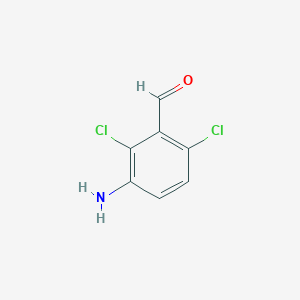
![[(3R)-3-amino-4-(phenylsulfanyl)butyl]dimethylamine](/img/structure/B14780764.png)
![1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B14780773.png)
